molecular formula C20H16F3N3O3S B11579894 N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B11579894
M. Wt: 435.4 g/mol
InChI Key: VZRFSOCVTDNWAZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a furan ring, and a trifluoromethyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and trifluoromethyl-substituted pyrimidine intermediates. These intermediates are then coupled with the acetylphenyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The final step often involves the formation of the propanamide linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, reaction conditions, and purification techniques to achieve high efficiency and minimal waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and acetylphenyl group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan oxides, while reduction of the acetylphenyl group can produce corresponding alcohols or hydrocarbons.

Scientific Research Applications

N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has several scientific research applications:

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that can be explored for therapeutic purposes, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The furan and pyrimidine rings, along with the trifluoromethyl group, contribute to its binding affinity and specificity, influencing its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-iodoacetamide: This compound shares the acetylphenyl group but differs in its other substituents, leading to different chemical and biological properties.

    4-furan-2-yl-1-(2-oxo-2-p-tolyl-ethyl)-pyrimidin-1-ium, bromide: This compound contains similar furan and pyrimidine rings but has different functional groups and overall structure.

Uniqueness

N-(4-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16F3N3O3S

Molecular Weight

435.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C20H16F3N3O3S/c1-12(27)13-4-6-14(7-5-13)24-18(28)8-10-30-19-25-15(16-3-2-9-29-16)11-17(26-19)20(21,22)23/h2-7,9,11H,8,10H2,1H3,(H,24,28)

InChI Key

VZRFSOCVTDNWAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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